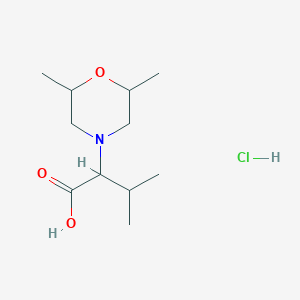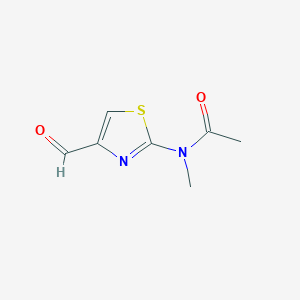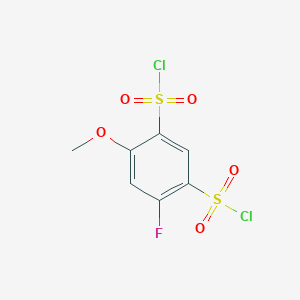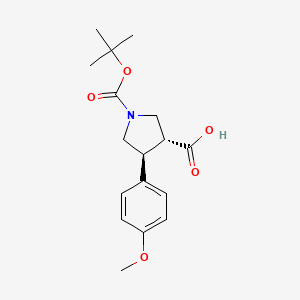
trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine
Vue d'ensemble
Description
Trans-1-Boc-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a pivotal compound within the biomedical industry and assumes a paramount position in drug development for diverse ailments . Renowned for its pharmacological attributes, this acid finds application in synthesizing medications tailored for precise afflictions . Its multifarious uses encompass the mitigation of inflammation, management of pain, and combatting of neurological maladies .
Synthesis Analysis
The synthesis of pyrrolidines, including trans-1-Boc-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, has been a topic of interest in organic chemistry . Various methods have been developed, including N-heterocyclization of primary amines with diols , and the use of O-benzoylhydroxylamines as alkyl nitrene precursors . An acid-promoted synthesis from N-carbamate-protected amino alcohols has also been reported .Molecular Structure Analysis
The molecular formula of trans-1-Boc-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is C9H14BNO2 . The InChI Key is VUDCTLOJEPCNRS-UHFFFAOYSA-N . The Canonical SMILES is B (C1=CC=CC=C1CN ©C) (O)O .Physical And Chemical Properties Analysis
The molecular weight of trans-1-Boc-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is 179.02 . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass are both 179.1117589 g/mol . The Topological Polar Surface Area is 43.7Ų .Applications De Recherche Scientifique
Comprehensive Analysis of Trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine Applications
Drug Development: Trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine is a pivotal compound within the biomedical industry, particularly in drug development for diverse ailments. Its pharmacological attributes make it suitable for synthesizing medications tailored for precise afflictions .
Antioxidant and Anti-inflammatory Applications: Pyrrolidine alkaloids, which include derivatives like our compound of interest, have been shown to possess significant antioxidant and anti-inflammatory activities. These properties are crucial in the development of treatments for oxidative stress-related diseases and inflammatory conditions .
Antimicrobial and Anticancer Properties: These derivatives also exhibit antibacterial, antifungal, antiparasitic, and anticancer activities. They are researched for their potential in creating new therapies against various types of infections and cancers .
Diabetes and Metabolic Disorder Treatments: Compounds with pyrrolidine structures have been found to reduce blood glucose levels, suggesting their application in the prevention and treatment of disorders like hyperglycemia, diabetes, hyperlipidemia, and cardiovascular diseases .
Organ Protective Effects: Research indicates that pyrrolidine derivatives can have organ protective effects, which could be beneficial in developing drugs aimed at preserving organ function during various diseases .
Neuropharmacological Research: The neuropharmacological activities of pyrrolidine derivatives make them candidates for research into treatments for neurological disorders .
Catalysis in Chemical Synthesis: Pyrrolidine derivatives are used as catalysts in asymmetric synthesis processes, such as Michael addition reactions, which are important in the production of various pharmaceuticals .
Metal Complexes for Cancer Therapy: Recent studies have synthesized metal complexes with pyrrolidine thiosemicarbazone hybrids to evaluate their anticancer potential against various cancer cell lines .
Orientations Futures
Mécanisme D'action
Target of Action
It is renowned for its pharmacological attributes and finds application in synthesizing medications tailored for precise afflictions .
Mode of Action
It is known to be a pivotal compound within the biomedical industry and assumes a paramount position in drug development for diverse ailments .
Biochemical Pathways
Its multifarious uses encompass the mitigation of inflammation, management of pain, and combatting of neurological maladies .
Result of Action
It is known for its role in drug development for diverse ailments .
Propriétés
IUPAC Name |
(3R,4S)-4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-5-7-12(22-4)8-6-11/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEHHCOIDMZBSU-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



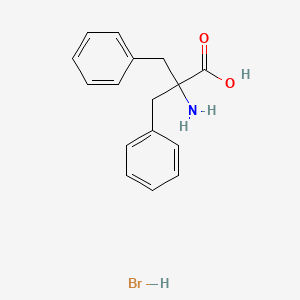
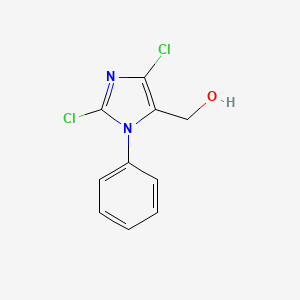
![2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1440264.png)
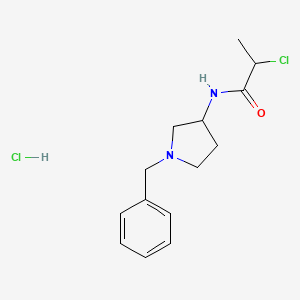
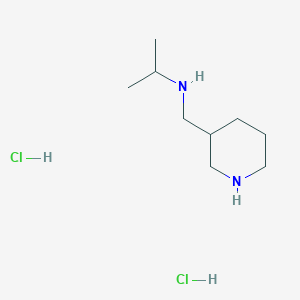
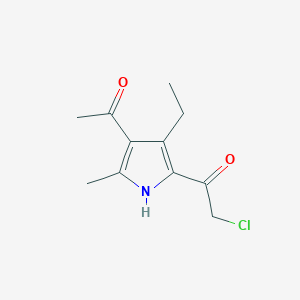
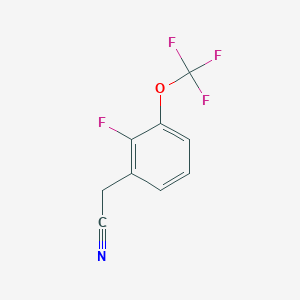
![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B1440271.png)
![3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B1440272.png)
![{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1440273.png)
![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1440276.png)
